REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][O:4][C:3]2[CH:7]=[C:8]([C:11](=[O:13])[CH3:12])[CH:9]=[CH:10][C:2]1=2.Cl.[CH3:15][NH:16][CH3:17].[CH2:18]=O>Cl.C(O)C>[O:1]1[CH2:6][CH2:5][O:4][C:3]2[CH:7]=[C:8]([C:11](=[O:13])[CH2:12][CH2:15][N:16]([CH3:18])[CH3:17])[CH:9]=[CH:10][C:2]1=2 |f:1.2|
|
Name
|
|
Quantity
|
11 mmol
|
Type
|
reactant
|
Smiles
|
O1C2=C(OCC1)C=C(C=C2)C(C)=O
|
Name
|
|
Quantity
|
14 mmol
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
16 mmol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ethanol was evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
The residue was treated with ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
heated slightly
|
Type
|
CUSTOM
|
Details
|
sonicated
|
Type
|
ADDITION
|
Details
|
to disperse into fine particles
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
CUSTOM
|
Details
|
dried at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
O1C2=C(OCC1)C=C(C=C2)C(CCN(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |